molecular formula C12H12O3 B13175365 Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

Katalognummer: B13175365
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: ZZSLTZSRGCSADP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the reaction of indene derivatives with epoxides under basic conditions to form the spirocyclic structure. The reaction is often carried out in solvents such as ethanol or methanol, with bases like sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of specific enzymes or the modification of protein structures, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[indene-1,2’-oxirane]-3’-carboxylate: Similar structure but without the methyl group.

    Spiro[indene-1,2’-oxirane]-3’-carbonitrile: Contains a nitrile group instead of a carboxylate group.

    Spiro[indene-1,2’-oxirane]-3’-methanol: Contains a hydroxyl group instead of a carboxylate group.

Uniqueness

Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is unique due to the presence of the methyl and carboxylate groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

methyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3

InChI-Schlüssel

ZZSLTZSRGCSADP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C2(O1)CCC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.